molecular formula C15H9BrN2O4 B3905023 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3905023
M. Wt: 361.15 g/mol
InChI Key: RNUHOCBGZSFLBT-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRPF, is a pyrimidine derivative that has gained significant interest in the scientific community due to its potential applications in various fields. BRPF has been extensively studied for its biochemical and physiological effects, mechanism of action, synthesis methods, and future directions.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been proposed that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Further studies are needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the regulation of gene expression. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, it has been found to exhibit potent antitumor activity against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research on 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the areas of interest is the development of new anticancer drugs based on the structure of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Moreover, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other fields, such as neurology and immunology. Additionally, the synthesis of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved solubility and bioavailability could lead to the development of more effective drugs. Overall, the research on 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to lead to significant advancements in various scientific fields.
Conclusion:
In conclusion, 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has gained significant interest in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, mechanism of action, synthesis methods, and future directions. 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. Further research is needed to fully elucidate the mechanism of action of 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in other fields.

Scientific Research Applications

1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest that 1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O4/c16-9-3-1-4-10(7-9)18-14(20)12(13(19)17-15(18)21)8-11-5-2-6-22-11/h1-8H,(H,17,19,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUHOCBGZSFLBT-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(3-bromophenyl)-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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